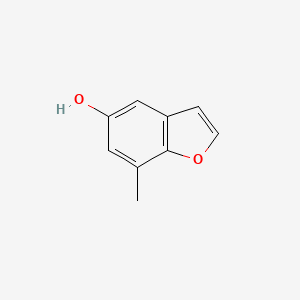

7-Methylbenzofuran-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

7-methyl-1-benzofuran-5-ol |

InChI |

InChI=1S/C9H8O2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,10H,1H3 |

InChI Key |

AZYRZDHKJSLOGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC=C2)O |

Origin of Product |

United States |

Analytical and Spectroscopic Characterization of 7 Methylbenzofuran 5 Ol

Advanced Chromatographic Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of individual components within a mixture. For a compound such as 7-Methylbenzofuran-5-ol, various chromatographic techniques can be utilized to assess its purity and determine its retention characteristics.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. In the case of this compound, GC analysis would involve the vaporization of the compound and its separation as it passes through a capillary column. The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of experimental conditions.

The choice of the stationary phase in the GC column is critical for achieving optimal separation. A non-polar column, such as one coated with polydimethylsiloxane, or a mid-polarity column, like those with a phenyl-substituted stationary phase, would be suitable for the analysis of this compound. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both detection and structural information.

While specific experimental data for this compound is not widely available in the literature, a hypothetical GC analysis is presented in the table below for illustrative purposes.

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometry (MS) |

| Hypothetical Retention Time | ~15.8 min |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power. This technique employs two columns with different stationary phases connected by a modulator. The separation from the first dimension is subjected to a second, faster separation on the second column. This results in a structured two-dimensional chromatogram with significantly increased peak capacity. While the application of GCxGC specifically to this compound has not been documented, this technique would be invaluable for resolving it from isomeric impurities or other closely related compounds in a complex matrix.

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The retention of this compound would be influenced by the hydrophobicity of the molecule and the composition of the mobile phase. Detection is commonly performed using an Ultraviolet (UV) detector, as the benzofuran (B130515) ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) detector can provide the UV spectrum of the eluting peak, aiding in its identification.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | ~4.2 min |

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are employed to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the furan (B31954) ring protons, the methyl group protons, and the hydroxyl proton. The coupling patterns (splitting of signals) between adjacent protons would provide valuable information about their connectivity.

Due to the lack of published experimental ¹H NMR data for this compound, the following table presents predicted chemical shifts based on the analysis of similar benzofuran structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~7.5 | d |

| H3 | ~6.7 | d |

| H4 | ~6.9 | d |

| H6 | ~6.8 | d |

| 7-CH₃ | ~2.4 | s |

| 5-OH | ~5.0 | s (broad) |

d = doublet, s = singlet. The exact chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is an essential tool for determining the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the structure.

The chemical shifts are influenced by the aromatic system, the oxygen atoms in the hydroxyl and furan moieties, and the methyl group. The carbon atom bearing the hydroxyl group (C5) and the oxygen-bearing carbon of the furan ring (C7a) are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of the oxygen atom. Conversely, the methyl carbon (C7-CH₃) will appear at a much higher field (lower ppm value).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C3 | ~103 |

| C3a | ~120 |

| C4 | ~105 |

| C5 | ~150 |

| C6 | ~115 |

| C7 | ~125 |

| C7a | ~155 |

| C7-CH₃ | ~15 |

Note: These are estimated values based on typical chemical shifts for substituted benzofurans and phenols. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In this compound, COSY spectra would be expected to show a correlation between the protons at C2 and C3 of the furan ring, as well as a correlation between the aromatic protons at C4 and C6, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to. sdsu.edu For instance, the signal from the methyl protons would show a cross-peak with the signal from the methyl carbon in the ¹³C NMR spectrum. Similarly, each aromatic and furan proton would be correlated to its respective carbon atom, allowing for unambiguous assignment of the carbon signals that have protons attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is crucial for piecing together the entire molecular framework and confirming the substitution pattern. Key expected correlations for this compound would include:

Correlations from the methyl protons (on C7) to carbons C7, C6, and C7a.

Correlations from the phenolic hydroxyl proton (on C5) to carbons C4, C5, and C6.

Correlations from the furan proton H3 to carbons C2, C3a, and C4.

Together, these 2D NMR techniques provide a comprehensive and unambiguous confirmation of the structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

A prominent and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic nature of the molecule will be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-O stretching vibrations from the phenolic hydroxyl and the furan ether linkage will produce strong signals in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H Stretch (broad) | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phenolic C-O | C-O Stretch | 1150 - 1250 |

| Furan C-O-C | Asymmetric Stretch | 1000 - 1100 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, with the chemical formula C₉H₈O₂, the exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O).

Calculated Exact Mass: 150.05243 u

An HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this calculated value with very high precision (typically within 5 ppm). This data provides strong evidence for the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is crucial for accurate analysis, serving to isolate and concentrate the analyte of interest from complex matrices and remove interfering substances.

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample. nih.gov For a semi-volatile phenolic compound like this compound, headspace SPME coupled with gas chromatography-mass spectrometry (GC-MS) would be a suitable analytical approach. mdpi.com

In this method, the sample is placed in a vial and gently heated to allow the analyte to partition into the headspace. The SPME fiber, coated with a stationary phase such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), is then exposed to the headspace. The analyte adsorbs onto the fiber, which is subsequently retracted and inserted directly into the hot injector of a GC, where the analyte is desorbed for analysis. This technique is highly effective for concentrating trace amounts of analytes from complex samples. rsc.org

Molecular Distillation

Molecular distillation, also known as short-path distillation, is a purification technique ideal for thermally sensitive compounds with high boiling points, such as many phenolic compounds. osti.gov The process is conducted under a high vacuum, which allows the substance to vaporize at a much lower temperature than its atmospheric boiling point, thus preventing thermal degradation.

The key feature of this technique is the short distance between the evaporator and the condenser, which is often within the line of sight. This minimizes the time the compound spends in the hot vapor phase. Molecular distillation would be an effective strategy for purifying synthesized this compound, separating it from non-volatile starting materials, catalysts, or polymeric byproducts. While traditional distillation may be too harsh for this compound, the gentle conditions of molecular distillation can yield a high-purity product. mdpi.com

Adsorption Chromatography (LSC)

Adsorption chromatography, a form of liquid-solid chromatography (LSC), is a fundamental technique for the separation and purification of this compound from complex mixtures. The principle of separation is based on the differential adsorption of analytes onto the surface of a solid stationary phase. youtube.com For benzofuran derivatives, silica (B1680970) gel and alumina (B75360) are commonly employed as adsorbents.

The separation mechanism involves competitive interactions between the analyte, the mobile phase, and the stationary phase. youtube.com The hydroxyl group (-OH) on the this compound molecule can form hydrogen bonds with the silanol (B1196071) groups (Si-OH) on the surface of silica gel, a common adsorbent. youtube.com This interaction leads to a stronger retention of the compound on the column compared to non-polar constituents in a mixture.

The choice of mobile phase is critical for achieving effective separation. A non-polar solvent like hexane (B92381) or a mixture of petroleum ether and ethyl acetate (B1210297) is often used. jmchemsci.commdpi.com By gradually increasing the polarity of the mobile phase, for instance by increasing the proportion of ethyl acetate, the adsorbed compounds can be selectively eluted. jmchemsci.com Less polar compounds will elute first, followed by compounds with increasing polarity. Due to its phenolic hydroxyl group, this compound would exhibit moderate polarity, allowing for its separation from both non-polar and highly polar impurities. Column chromatography using silica gel is a standard method for the purification of benzofuran derivatives. jmchemsci.commdpi.comnih.govsemanticscholar.org

Solvent Extraction–Liquid–Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a widely used and effective method for the initial isolation and purification of phenolic compounds, including this compound, from various sample matrices, such as plant materials or reaction mixtures. nih.govmdpi.com This technique partitions compounds between two immiscible liquid phases based on their relative solubilities. acs.org

The process typically involves an aqueous phase and an immiscible organic solvent. nih.gov For the extraction of moderately polar phenolic compounds like this compound, organic solvents such as ethyl acetate, diethyl ether, or dichloromethane (B109758) are commonly chosen. nih.govresearchgate.net The efficiency of the extraction is highly dependent on the pH of the aqueous phase. The hydroxyl group of this compound is weakly acidic. By adjusting the pH of the aqueous solution, the compound can be converted into its phenolate (B1203915) form (deprotonated), which is more soluble in water, or its neutral form, which is more soluble in organic solvents.

This pH-dependent solubility allows for selective extraction. For instance, to extract this compound from a non-polar matrix, an alkaline aqueous solution can be used to convert it to its water-soluble phenolate. Subsequently, the pH of the aqueous phase can be acidified, converting the phenolate back to the neutral phenol (B47542), which can then be extracted into an organic solvent. acs.org This process is effective for separating phenolic compounds from non-acidic substances. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid as the solvent. wikipedia.org Carbon dioxide (CO2) is the most commonly used supercritical fluid because of its mild critical temperature (31 °C) and pressure (74 bar), low toxicity, and non-flammability. wikipedia.orgmdpi.com

SFE offers high selectivity and extraction efficiency. wikipedia.org The solvating power of supercritical CO2 can be fine-tuned by modifying the pressure and temperature, allowing for the selective extraction of specific compounds. wikipedia.orgmdpi.com For the extraction of benzofurans and other moderately polar compounds, the polarity of supercritical CO2 can be increased by adding a modifier, such as ethanol (B145695) or methanol. wikipedia.org This enhances the solubility of the target analyte in the supercritical fluid.

This technique has been successfully applied to the extraction of various natural products, including benzofurans and related compounds, from solid matrices. nih.govspringernature.com The process involves passing the supercritical fluid through the sample matrix, where it dissolves the target compound. The fluid is then depressurized, causing the CO2 to return to its gaseous state and the extracted compound to precipitate, resulting in a solvent-free extract. wikipedia.org

| Parameter | Effect on SFE of Phenolic Compounds |

| Pressure | Increasing pressure generally increases the density and solvating power of the supercritical fluid, leading to higher extraction yields. |

| Temperature | The effect of temperature is twofold: it can increase the vapor pressure of the analyte but decrease the solvent density. The optimal temperature needs to be determined empirically. |

| Modifier | Adding a polar co-solvent (e.g., ethanol) increases the polarity of the supercritical fluid, enhancing the extraction of polar analytes like this compound. |

| Flow Rate | A higher flow rate can increase the extraction speed, but an excessively high rate may reduce the efficiency of mass transfer. |

Gel Permeation Chromatography (GPC)

Gel permeation chromatography (GPC) is a subset of size-exclusion chromatography (SEC) that separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgwisc.edu The stationary phase consists of porous beads with a controlled pore size distribution. ajpaonline.com

During the separation process, larger molecules that are excluded from the pores of the stationary phase travel a shorter path and elute first. wisc.edu Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. ajpaonline.com

While GPC is most widely used for the analysis of high-molecular-weight polymers, it can also be applied in the purification of smaller molecules like this compound, primarily to remove high-molecular-weight impurities such as polymers, oligomers, or other large interfering substances from a sample extract. wikipedia.orgwisc.edu It is not typically used for the high-resolution separation of small molecules of similar size but can serve as a valuable clean-up step prior to analysis by other chromatographic techniques. ajpaonline.com

Targeted Derivatization Reactions for Spectroscopic Enhancement

To improve the analytical characteristics of this compound, particularly for gas chromatography (GC) analysis, targeted derivatization reactions are often employed. nih.govyoutube.com The primary goals of derivatization are to increase the volatility and thermal stability of the compound and to enhance its detection sensitivity. youtube.com The polar hydroxyl group of this compound can cause poor peak shape and thermal degradation during GC analysis.

Common derivatization strategies for phenolic compounds include:

Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. researchgate.net The resulting silyl (B83357) ethers are more volatile and thermally stable. youtube.com

Alkylation: This involves converting the hydroxyl group into an ether, for example, a methyl ether. Diazomethane is a classic reagent for this, though its use is limited due to safety concerns. epa.gov Methyl chloroformate (MCF) is a newer alternative. nih.gov

Acylation: This process converts the hydroxyl group into an ester using reagents like pentafluorobenzyl bromide (PFBBr). epa.gov The resulting derivatives are often highly responsive to electron capture detectors (ECD), significantly enhancing detection limits.

These derivatization reactions not only improve chromatographic behavior but can also provide additional structural information through mass spectrometry, as the mass of the derivative reveals the number of active hydroxyl groups in the parent molecule. nih.gov

| Derivatization Method | Reagent Example | Derivative Formed | Primary Advantage for GC-MS |

| Silylation | BSTFA, MTBSTFA | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability. nih.govresearchgate.net |

| Alkylation | Diazomethane, Methyl Chloroformate | Methyl Ether | Increased volatility. nih.govepa.gov |

| Acylation | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ether | Enhanced sensitivity with Electron Capture Detector (ECD). epa.gov |

Qualitative and Quantitative Methodologies for this compound Detection

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification (qualitative analysis) and measurement (quantitative analysis) of this compound.

Qualitative Analysis: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the qualitative analysis of this compound, often after derivatization. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. The mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical "fingerprint." The molecular ion peak helps determine the molecular weight, and the fragmentation pattern provides structural information. nist.gov High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) can provide highly accurate mass measurements, further confirming the elemental composition of the compound. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is another definitive technique for structural elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. nih.gov

Quantitative Analysis: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and GC-MS are the most common methods. In these techniques, the amount of this compound is determined by comparing the peak area or height from the sample to that of a known concentration of a pure standard. This requires the construction of a calibration curve using a series of standards of known concentrations. The use of an internal standard is recommended to correct for variations in sample injection and preparation.

The selection of the specific analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. For complex matrices, a sample clean-up step using techniques like solid-phase extraction (SPE) or LLE is often necessary to remove interfering compounds before instrumental analysis. nih.gov

Computational and Theoretical Analysis of this compound: Data Not Available in Current Scientific Literature

A comprehensive review of published scientific literature and computational chemistry databases reveals a lack of specific theoretical and computational studies for the compound this compound. Despite the growing interest in the broader class of benzofuran derivatives for their potential applications in medicinal chemistry and materials science, this particular molecule has not been the subject of detailed in silico analysis.

Consequently, it is not possible to provide specific data for the requested article sections, including:

Quantum Chemical Calculations: No published studies on Density Functional Theory (DFT), optimized molecular geometries, Frontier Molecular Orbital (FMO) analysis, global reactivity descriptors, or thermochemical calculations for this compound were found.

Molecular Docking Simulations: There are no available research articles detailing molecular docking simulations to investigate the ligand-target interactions of this compound with any biological targets.

While computational studies exist for other substituted benzofuran molecules, the user's strict requirement to focus solely on this compound prevents the inclusion of data from related compounds. The specific electronic and structural properties imparted by the methyl group at position 7 and the hydroxyl group at position 5 would make extrapolations from other derivatives scientifically inaccurate.

Further research and dedicated computational studies are required to elucidate the theoretical properties of this compound. Such studies would be necessary to generate the detailed data tables and research findings requested in the article outline.

Computational and Theoretical Investigations of 7 Methylbenzofuran 5 Ol

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like 7-Methylbenzofuran-5-ol at an atomic level. This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, providing deep insights into conformational flexibility and intermolecular interactions.

Conformational Analysis: The furanoside ring, a core component of the benzofuran (B130515) structure, is known for its flexibility and can adopt a wide range of conformations. frontiersin.org MD simulations can map the potential energy surface of this compound, identifying low-energy, stable conformers and the energy barriers between them. Unlike pyranoside rings which have more defined conformational preferences, furan-containing structures exist as an equilibrium of multiple shapes. frontiersin.org By simulating the molecule in different environments, such as in a vacuum or solvated in water, researchers can understand how the solvent influences its three-dimensional structure and flexibility. This is crucial as the molecule's conformation can significantly impact its biological activity and physical properties.

Binding Studies: A primary application of MD simulations is to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. ucsd.edudntb.gov.ua Benzofuran derivatives have been investigated for their ability to bind to various proteins, including serum albumins and enzymes like cyclooxygenase-2 (COX-2). ucsd.edunih.govnih.gov

In a typical binding study, the this compound molecule is placed in the binding site of a target protein, and the system's evolution is simulated for nanoseconds or even microseconds. These simulations can:

Predict Binding Poses: Determine the most stable orientation of the ligand within the protein's active site.

Analyze Intermolecular Forces: Identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. ucsd.edu For instance, studies on similar benzofurans have highlighted the importance of hydrogen bonding with residues like Arginine and Tyrosine and hydrophobic interactions with residues such as Methionine and Valine for stable binding. ucsd.edu

Calculate Binding Free Energy: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the strength of the interaction, which can be correlated with inhibitory activity.

The following table illustrates a hypothetical outcome of an MD simulation study of this compound with a target protein, based on findings for analogous compounds. ucsd.edunih.gov

| Interaction Parameter | Predicted Value/Interacting Residues | Significance in Binding |

| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Predicts strong, stable binding |

| Hydrogen Bonds | Tyr355, Arg120 | Anchors the ligand in the binding pocket |

| Hydrophobic Contacts | Val89, Met113, Leu189 | Contributes to binding affinity and specificity |

| Electrostatic Interactions | His90, Arg513 | Guides the ligand into the correct orientation |

| RMSD of Ligand | 1.2 Å | Indicates stable positioning during the simulation |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern a specific biological effect. Benzofuran derivatives are known to possess a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties, making them suitable candidates for QSAR studies. researchgate.netresearchgate.netnih.govepa.gov

A QSAR model is developed through the following steps:

Data Set Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or MIC values for antifungal activity) is collected.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, a QSAR study could explore how modifications to its structure affect a specific activity, such as cytotoxicity against a cancer cell line. nih.govresearchgate.net Key molecular descriptors often found to be important in such models include:

Topological Descriptors: Quantify molecular shape, size, and branching.

Electronic Descriptors: Describe the electronic environment, such as partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic Descriptors: Typically represented by the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity.

The table below presents a hypothetical QSAR model for the anti-proliferative activity of this compound derivatives, illustrating how different descriptors might influence their potency.

| Molecular Descriptor | Type | Correlation with Activity | Rationale for Influence |

| LogP | Hydrophobic | Positive | Enhanced ability to cross cell membranes |

| Molecular Weight (MW) | Steric/Topological | Negative | Potential for steric hindrance in the binding site |

| HOMO Energy | Electronic | Positive | Relates to the molecule's ability to donate electrons in key reactions |

| Number of H-bond Donors | Physicochemical | Positive | Increased potential for specific hydrogen bonding with the target protein |

Analysis of Spectroscopic Data through Computational Approaches

Computational chemistry provides indispensable tools for the interpretation and prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These methods, particularly those based on Density Functional Theory (DFT), can accurately calculate spectroscopic parameters for a given molecular structure. ruc.dkimist.ma

NMR Spectra Analysis: DFT calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. imist.maresearchgate.net By optimizing the geometry of this compound and then performing GIAO calculations, a theoretical NMR spectrum can be generated. Comparing the calculated chemical shifts with experimental data can:

Confirm the proposed chemical structure.

Assign specific signals in a complex experimental spectrum to the correct nuclei.

Distinguish between different isomers or conformers of a molecule. ruc.dk

The accuracy of these predictions depends on the chosen functional and basis set, and results are often highly correlated with experimental values. nih.govresearchgate.net

UV-Vis Spectra Analysis: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating electronic absorption spectra (UV-Vis). mdpi.comrsc.org This technique calculates the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, a TD-DFT calculation can predict the maximum absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). researchgate.net This information is valuable for understanding the electronic structure of the molecule, including the nature of the molecular orbitals (e.g., HOMO and LUMO) involved in the electronic transitions. rsc.org The calculations can also simulate the effect of different solvents on the spectrum using models like the Polarizable Continuum Model (PCM). mdpi.comnih.gov

The following table shows a hypothetical comparison of experimental spectroscopic data for this compound with results from computational calculations.

| Spectroscopic Parameter | Computational Method | Calculated Value | Hypothetical Experimental Value |

| ¹³C Chemical Shift (C-5) | DFT (GIAO) | 148.5 ppm | 147.9 ppm |

| ¹H Chemical Shift (7-CH₃) | DFT (GIAO) | 2.45 ppm | 2.41 ppm |

| UV-Vis λmax | TD-DFT | 285 nm | 288 nm |

| Oscillator Strength (for λmax) | TD-DFT | 0.21 | N/A |

Modulation of Optical Properties via Computational Design

Computational design allows for the in silico creation and evaluation of novel molecules with tailored properties before any synthetic work is undertaken. nih.govescholarship.org For this compound, this approach can be used to systematically modulate its optical properties, such as color (absorption) and fluorescence, for applications in materials science or as biological probes. researchgate.net

The core strategy involves making targeted chemical modifications to the this compound scaffold and then using quantum chemical methods, like TD-DFT, to predict the resulting changes in the electronic structure and absorption spectra. researchgate.net By introducing various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the benzofuran ring, it is possible to fine-tune the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key principles in this computational design process include:

HOMO-LUMO Gap Engineering: Attaching EDGs (e.g., -OH, -NH₂) tends to raise the HOMO energy, while EWGs (e.g., -NO₂, -CN) tend to lower the LUMO energy. Both effects typically lead to a smaller HOMO-LUMO gap, resulting in a bathochromic shift (a shift to longer wavelengths, or red-shift) in the absorption maximum (λmax).

Charge Transfer Transitions: Strategic placement of donor and acceptor groups can induce intramolecular charge transfer (ICT) upon electronic excitation, which can significantly enhance properties like molar absorptivity and fluorescence quantum yield.

A computational screening study could evaluate a virtual library of this compound derivatives. The table below illustrates hypothetical results from such a study, showing how different substituents could modulate the primary absorption wavelength.

| Derivative of this compound | Substituent Type | Predicted λmax (nm) | Predicted Change in λmax | Rationale |

| Parent Compound | N/A | 285 | N/A | Reference molecule |

| 2-Nitro-7-methylbenzofuran-5-ol | Electron-Withdrawing (-NO₂) | 320 | +35 nm (Red-shift) | Lowers LUMO energy, narrowing the HOMO-LUMO gap |

| 2-Amino-7-methylbenzofuran-5-ol | Electron-Donating (-NH₂) | 305 | +20 nm (Red-shift) | Raises HOMO energy, narrowing the HOMO-LUMO gap |

| 2-Formyl-7-methylbenzofuran-5-ol | Electron-Withdrawing (-CHO) | 312 | +27 nm (Red-shift) | Lowers LUMO energy, narrowing the HOMO-LUMO gap |

| 4-Bromo-7-methylbenzofuran-5-ol | Halogen (Weakly Deactivating) | 290 | +5 nm (Red-shift) | Inductive withdrawal and resonance donation effects |

Biological Activities and Mechanisms of Action of 7 Methylbenzofuran 5 Ol and Its Derivatives

Anticancer and Antiproliferative Activity

Benzofuran (B130515) derivatives have demonstrated notable anticancer and antiproliferative properties through diverse and complex mechanisms. nih.govnih.gov Research has focused on their ability to induce programmed cell death, alter the cellular oxidative environment, interact with critical molecular targets, and inhibit signaling pathways essential for tumor growth and survival. nih.govnih.govnih.gov

Investigation of Cellular Apoptosis Induction Mechanisms (e.g., Caspase Activation, Annexin V-FITC)

The induction of apoptosis, or programmed cell death, is a key mechanism behind the anticancer effects of many benzofuran derivatives. nih.govmdpi.com Studies utilize methods such as Annexin V-FITC assays, which detect the externalization of phosphatidylserine—a hallmark of early apoptosis—to quantify the pro-apoptotic effects of these compounds. mdpi.com

One study on a benzofuran derivative, BL-038, showed a dose-dependent increase in apoptotic cells in human chondrosarcoma cell lines (JJ012 and SW1353) when analyzed by Annexin V-FITC staining. mdpi.com The mechanism was found to involve the intrinsic mitochondrial pathway, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. mdpi.com Similarly, a benzofuran-isatin conjugate, known as Compound 5a, was reported to induce apoptosis in colorectal cancer cells. nih.gov Its mechanism involves the mitochondria-dependent pathway, characterized by the suppression of the anti-apoptotic protein Bcl-xl and the enhancement of the pro-apoptotic protein Bax. nih.gov

Further investigations into halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have provided more insight into caspase activation. nih.govmdpi.com For instance, one derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (referred to as compound 7 in the study), significantly increased the activity of caspases 3 and 7 in both HepG2 (liver cancer) and A549 (lung cancer) cells. nih.govmdpi.com This suggests that its apoptotic action is caspase-dependent. nih.gov Interestingly, another derivative from the same study (compound 8) also induced apoptosis but with lower caspase 3/7 activity, hinting at the possibility of a caspase-independent apoptotic pathway. nih.gov

| Compound/Derivative | Cancer Cell Line | Key Apoptotic Mechanism | Assay Used |

|---|---|---|---|

| BL-038 | JJ012, SW1353 (Chondrosarcoma) | Activation of Caspase-9 and Caspase-3, Cytochrome c release. mdpi.com | Annexin V-FITC. mdpi.com |

| Compound 5a (Benzofuran-isatin conjugate) | HT29, SW620 (Colorectal Cancer) | Downregulation of Bcl-xl, Upregulation of Bax. nih.gov | Annexin V Apoptosis Detection. nih.gov |

| Compound 7 (Halogenated benzofuran) | HepG2 (Liver), A549 (Lung) | Significant activation of Caspase-3/7. nih.govmdpi.com | Caspase-Glo 3/7 Assay. nih.govmdpi.com |

| Compound 8 (Halogenated benzofuran) | HepG2 (Liver), A549 (Lung) | Apoptosis induction with lower Caspase-3/7 activity, suggesting a possible caspase-independent pathway. nih.gov | Caspase-Glo 3/7 Assay, Annexin V. nih.gov |

Modulation of Reactive Oxygen Species (ROS) Levels

Benzofuran derivatives can exert anticancer effects by modulating the levels of reactive oxygen species (ROS) within cancer cells. nih.gov Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to agents that further increase oxidative stress. nih.gov

Studies on halogenated benzofuran derivatives demonstrated a pro-oxidative activity in HepG2 and A549 cancer cells. nih.govmdpi.com These compounds were shown to increase the generation of ROS, which can trigger cellular damage and lead to apoptosis. nih.gov In a different study, psychotropic benzofuran derivatives such as 5-MAPB and 5-APB were also found to induce cytotoxicity in isolated rat hepatocytes through the production of ROS and the onset of mitochondrial dysfunction. nih.gov This excessive ROS production can disrupt normal cellular processes and contribute to the death of cancer cells. nih.govmdpi.com

Identification of Molecular Targets (e.g., Tubulin Microtubules)

The identification of specific molecular targets is crucial for understanding the antiproliferative action of benzofuran derivatives. One such target that has been investigated is the tubulin-microtubule system, which is essential for cell division and maintaining cell structure. nih.govnih.gov

However, the interaction with tubulin appears to be highly dependent on the specific chemical structure of the benzofuran derivative. For example, research on certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate found that they had only a minimal effect on tubulin polymerization, suggesting that tubulin is not their primary molecular target. nih.govmdpi.com In contrast, other studies have identified benzofuran-based compounds that are potent inhibitors of tubulin polymerization. researchgate.net One such compound, a 2-anilino-3-aroylquinoline derivative, exhibited significant tubulin polymerization inhibition with an IC50 value of 2.04 µM, and molecular docking studies suggested it binds to the colchicine (B1669291) binding site on β-tubulin. researchgate.net This indicates that while not all benzofuran derivatives target tubulin, the benzofuran scaffold can be used to design effective tubulin polymerization inhibitors.

Inhibition of Kinase Pathways (e.g., PI3K, VEGFR-2)

Kinase signaling pathways are critical for cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels). nih.govsemanticscholar.org The phosphatidylinositol-3-kinase (PI3K) pathway and the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway are two such critical pathways that have been identified as targets for certain benzofuran derivatives. nih.govnih.gov

A series of novel benzofuran hybrids have been designed and synthesized as dual inhibitors of PI3K and VEGFR-2. nih.govnih.gov One particularly potent compound from this series (referred to as compound 8 in the study) demonstrated strong inhibitory activity against both enzymes. nih.govresearchgate.net This dual-inhibition mechanism is highly advantageous in cancer therapy as it can simultaneously block tumor cell growth and the blood supply that feeds the tumor. semanticscholar.org

| Compound/Derivative | Target Kinase | Inhibitory Concentration (IC50) | Reference Drug (IC50) |

|---|---|---|---|

| Compound 8 (Benzofuran hybrid) | PI3Kα | 2.21 nM. nih.govnih.gov | LY294002 (6.18 nM). nih.govnih.gov |

| VEGFR-2 | 68 nM. nih.govnih.gov | Sorafenib (31.2 nM). nih.govnih.gov |

Antimicrobial Activity

In addition to their anticancer properties, compounds based on the benzofuran skeleton are recognized for their broad-spectrum antimicrobial activity. nih.govnih.govresearchgate.net

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research has confirmed the efficacy of synthetic benzofuran derivatives against a variety of bacterial pathogens, including both Gram-positive and Gram-negative strains. nih.gov The structure of these compounds can be modified to enhance their activity against specific types of bacteria.

A study involving a series of benzofuran compounds with ketone ligands at the C-3 position showed significant biological activity against several bacterial strains. nih.gov The derivatives were effective against the Gram-negative bacterium Escherichia coli and the Gram-positive bacteria Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.gov This demonstrates the potential of the benzofuran scaffold in developing new antibacterial agents to combat a range of pathogenic bacteria. mdpi.com

| Bacterial Strain | Gram Stain Type | Activity of Benzofuran Derivatives |

|---|---|---|

| Escherichia coli | Gram-Negative | Reported as effective. nih.gov |

| Staphylococcus aureus | Gram-Positive | Reported as effective. nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | Reported as effective. nih.gov |

| Bacillus subtilis | Gram-Positive | Reported as effective. nih.gov |

Antifungal Activity against Fungal Species (e.g., Candida, Aspergillus, Cryptococcus neoformans)

Benzofuran-5-ol (B79771) derivatives have demonstrated notable in vitro antifungal activity against a range of pathogenic fungi. researchgate.netnih.gov Studies have shown that these compounds can be effective against species of Candida, Aspergillus, and Cryptococcus neoformans. researchgate.net The proposed mechanism for some benzofuran-5-ols involves their potential metabolization into benzoquinone derivatives, which possess a quinonoid structure known for potent antifungal effects. researchgate.net

Research has identified specific benzofuran-5-ol derivatives with minimum inhibitory concentrations (MICs) superior to or comparable with standard antifungal agents like fluconazole (B54011) and 5-fluorocytosine. researchgate.net For instance, certain derivatives showed potent activity against C. neoformans with MICs as low as 1.6 µg/mL. researchgate.net The structural framework of benzofuran-5-ol is considered a promising lead for the development of new antifungal agents. researchgate.net Other benzofuran derivatives have also shown efficacy against Aspergillus fumigatus and various Candida species, including fluconazole-resistant strains. researchgate.netsci-hub.se

| Fungal Species | Compound/Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|---|

| Cryptococcus neoformans | Benzofuran-5-ol Derivative 26 | 1.6 | Fluconazole | >64 |

| Cryptococcus neoformans | Benzofuran-5-ol Derivative 27 | 1.6 | Fluconazole | >64 |

| Cryptococcus neoformans | Benzofuran-5-ol Derivative 28 | 1.6 | Fluconazole | >64 |

| Candida albicans | Benzofuran-5-ol Derivative 18 | 1.6 | 5-Fluorocytosine | 0.8 |

| Candida tropicalis | Benzofuran-5-ol Derivative 19 | 3.2 | 5-Fluorocytosine | 0.8 |

Antiviral Potency

The antiviral properties of benzofuran derivatives have been investigated against a variety of DNA and RNA viruses. nih.gov Specific derivatives have demonstrated targeted activity against respiratory syncytial virus (RSV) and influenza A virus in vitro. nih.gov For example, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were found to be specifically active against RSV. nih.gov

More recent research has identified benzofuran derivatives as a novel chemical scaffold for developing broad-spectrum antivirals by acting as agonists for the Stimulator of Interferon Genes (STING) pathway. nih.gov By activating STING, these compounds induce the production of Type I interferons (IFN-I), which play a crucial role in the innate immune response to viral infections. nih.gov Several derivatives have shown the ability to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations in cell cultures. nih.gov This IFN-dependent antiviral activity was confirmed by the compounds' ability to induce the nuclear localization of phospho-IRF3, a key step in the STING signaling pathway. nih.gov

Antioxidant Mechanisms

Benzofuran derivatives are recognized as promising antioxidant agents. researchgate.netnih.gov The primary mechanisms by which they scavenge free radicals have been explored through computational and experimental studies. From a thermodynamic standpoint, the antioxidant action of many 2-phenylbenzofuran (B156813) derivatives is governed by the Hydrogen Atom Transfer (HAT) mechanism. researchgate.net This pathway involves the direct donation of a hydrogen atom from the antioxidant molecule (specifically from a hydroxyl group) to a free radical, thereby neutralizing it. researchgate.net

In different solvent environments, another mechanism, the Sequential Proton Loss Electron Transfer (SPLET), may become dominant. researchgate.net This process involves the initial deprotonation of the antioxidant's hydroxyl group, followed by the transfer of an electron to the radical species. researchgate.net The presence of hydroxyl moieties, particularly at the 4'-position of a 2-phenyl ring, has been identified as a key structural feature for enhancing antioxidant capacity. researchgate.net Experimental evaluations using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay have confirmed that various substituted benzofuran derivatives exhibit excellent antioxidant activity, sometimes comparable to standards like L-ascorbic acid. rsc.orgnih.gov

Anti-inflammatory Pathways

Benzofuran derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. mdpi.comnih.gov A primary mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comnih.gov These pathways are critical regulators of inflammation, and their activation leads to the production of numerous pro-inflammatory mediators. mdpi.com

Studies on specific benzofuran hybrids have shown they can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov This inhibition is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Mechanistically, these compounds have been observed to suppress the phosphorylation of key proteins in the MAPK and NF-κB pathways, including JNK, P38, ERK, p65, IKKα/IKKβ, and IκBα. mdpi.com By blocking these signaling cascades, the benzofuran derivatives effectively reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. mdpi.comnih.govnih.gov

| Derivative Type | Target Pathway/Mediator | Observed Effect |

|---|---|---|

| Piperazine/Benzofuran Hybrid (5d) | Nitric Oxide (NO) Production | Inhibition (IC50 = 52.23 µM) mdpi.comnih.gov |

| Piperazine/Benzofuran Hybrid (5d) | MAPK Pathway (p-ERK, p-JNK, p-P38) | Inhibition of Phosphorylation mdpi.com |

| Piperazine/Benzofuran Hybrid (5d) | NF-κB Pathway (p-P65, p-IKβα, p-IKKαβ) | Inhibition of Phosphorylation mdpi.com |

| Ailanthoidol Derivative (Compound 4) | Pro-inflammatory Cytokines (IL-1β, IL-6) | Reduced Release nih.gov |

| Fluorinated Benzofuran Derivatives | Prostaglandin E2 (PGE2) | Inhibition of Formation nih.gov |

Enzyme Inhibitory Activities

Derivatives of the benzofuran scaffold have emerged as a potent class of aromatase inhibitors. ingentaconnect.com Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a critical strategy in treating hormone-dependent breast cancer. rsc.org Benzofuran-based inhibitors typically interact with the enzyme's active site through the coordination of a heterocyclic nitrogen atom with the heme iron. ingentaconnect.com

Studies have identified numerous benzofuran derivatives with significant inhibitory activity, with IC₅₀ values ranging from the low micromolar to the nanomolar scale. nih.govacs.org For instance, a series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives showed IC₅₀ values between 1.3 and 25.1 µM. nih.gov Further structural modifications, such as the introduction of 6-methoxy or 6-hydroxy groups on the benzofuran ring, led to highly potent inhibitors with IC₅₀ values as low as 0.01 µM, which is more potent than the reference drug Arimidex (anastrozole). acs.org The benzene (B151609) ring portion of the benzofuran scaffold has been shown to be essential for effective binding to the enzyme. nih.gov

In addition to aromatase inhibition, the benzofuran pharmacophore has been utilized to develop inhibitors of steroid sulfatase (STS). rsc.orgcardiff.ac.uk STS is an enzyme that converts biologically inactive sulfated steroids into their active, unconjugated forms, contributing to the pool of active estrogens in hormone-dependent cancers. nih.gov The development of dual aromatase-steroid sulfatase inhibitors (DASIs) from a common benzofuran scaffold represents a promising multi-targeting therapeutic strategy. cardiff.ac.ukbirmingham.ac.uk

While some benzofuran derivatives show high selectivity for either aromatase or STS, specific structural modifications have yielded compounds with potent dual activity. rsc.orgcardiff.ac.uk For example, benzofuran ketone sulfamates were found to be potent STS inhibitors. rsc.orgcardiff.ac.uk The addition of a methyl group at the 3rd position of the benzofuran ring in these compounds resulted in derivatives with dual inhibitory action. rsc.orgcardiff.ac.uk Notably, the 4-chloro derivative (19b) and the 4-methoxy derivative (19e) demonstrated potent inhibition of both enzymes, with STS IC₅₀ values of 48 nM and 164 nM, respectively. rsc.orgcardiff.ac.uk

| Enzyme | Derivative | Inhibitory Concentration (IC50) |

|---|---|---|

| Aromatase | 6-Methoxy Triazole Benzofuran (7d) | 0.01 µM acs.org |

| Aromatase | 6-Hydroxy Triazole Benzofuran (11d) | 0.02 µM acs.org |

| Aromatase | Benzofuran Ketone Sulfamate (19e) | 35 nM rsc.orgcardiff.ac.uk |

| Steroid Sulfatase (STS) | Benzofuran Ketone Sulfamate (19b) | 48 nM rsc.orgcardiff.ac.uk |

| Steroid Sulfatase (STS) | Benzofuran Ketone Sulfamate (19e) | 164 nM rsc.orgcardiff.ac.uk |

Cholinesterase Inhibition (AChE/BChE)

Derivatives of the benzofuran scaffold have been a significant area of interest in the search for potent cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. The primary mechanism of these inhibitors is to reduce the degradation of the neurotransmitter acetylcholine (B1216132) (ACh) by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), thereby enhancing cholinergic neurotransmission. nih.gov In the later stages of Alzheimer's disease, BChE becomes the predominant enzyme for ACh metabolism in the brain, making BChE inhibitors particularly relevant therapeutic targets. mdpi.com

Research has revealed that the structural characteristics of benzofuran derivatives significantly influence their inhibitory potency and selectivity. For instance, a series of novel benzofuran-based compounds were designed and synthesized as AChE inhibitors, with some derivatives showing promising activity. researchgate.net Specifically, compounds featuring a benzofuran core linked to other moieties have demonstrated potent inhibitory effects. researchgate.net A study on 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis found that several compounds exhibited more potent BChE-inhibitory activity than the standard drug galantamine, while showing weak or no activity against AChE. mdpi.comresearchgate.net This highlights the potential for developing selective BChE inhibitors from the benzofuran class. researchgate.net

The structure-activity relationship (SAR) studies have provided insights into the features necessary for potent inhibition. For example, the introduction of a methylene (B1212753) spacer between the benzofuran core and a 2-phenyl ring was found to be fundamental for BChE inhibitory activity in a series of 2-benzylbenzofurans. rsc.org In this series, 5-bromo-2-(4-hydroxybenzyl)benzofuran emerged as the most potent BChE inhibitor with an IC50 value of 2.93 µM. rsc.orgnih.gov Further modifications, such as the nature and position of substituents on the benzofuran scaffold, have been shown to determine the activity and selectivity of these compounds. rsc.orgnih.gov For example, prenylated 2-arylbenzofuran derivatives showed enhanced BChE inhibition compared to their non-prenylated counterparts. mdpi.com Computational docking studies have complemented these findings by illustrating the binding modes of these inhibitors within the active sites of the cholinesterase enzymes. researchgate.netnih.gov

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Benzofuran derivative 7c | AChE | 0.058 µM | researchgate.net |

| Benzofuran derivative 7e | AChE | 0.086 µM | researchgate.net |

| 5-bromo-2-(4-hydroxybenzyl)benzofuran | BChE | 2.93 µM | rsc.orgnih.gov |

| Cathafuran C | BChE | Ki value of 1.7 µM | mdpi.comresearchgate.net |

| Moracin D | BChE | 9.5 µM | mdpi.com |

| Moracin N | BChE | 13.5 µM | mdpi.com |

SIRT1-3 Inhibition (particularly SIRT2)

Sirtuins (SIRTs) are a class of NAD+-dependent histone deacetylases (HDACs) that play crucial roles in various cellular processes, including cell cycle regulation, metabolism, and inflammatory responses. nih.govnih.gov The seven human sirtuins, SIRT1-7, differ in their cellular localization and functions. nih.govnih.gov Dysregulation of sirtuin activity, particularly SIRT2, has been implicated in the pathogenesis of diseases such as cancer and neurodegenerative disorders, making them attractive therapeutic targets. nih.govnih.gov

The benzofuran scaffold has been identified as a promising framework for the development of selective SIRT2 inhibitors. nih.govnih.gov A study involving the synthesis of a series of benzofuran derivatives demonstrated that these compounds exhibited selective inhibitory activity against SIRT2 over SIRT1 and SIRT3, with IC50 values in the micromolar range. nih.govnih.gov This selectivity is noteworthy as many other heterocyclic compounds, such as those with benzimidazole (B57391) or indole (B1671886) cores, often show a lack of selectivity between SIRT1 and SIRT2. nih.govnih.gov

Structure-activity relationship (SAR) analysis of these benzofuran derivatives revealed key structural features influencing their SIRT2 inhibitory potency. For instance, derivatives with a benzyl (B1604629) sulfone scaffold generally displayed better SIRT2 inhibitory activities compared to the corresponding benzyl sulfoxide (B87167) compounds. nih.govnih.gov The substitution pattern on the benzene ring also played a critical role, with the inhibitory activity of 4-substituted derivatives increasing in the order of CH3OCO- > CH3O- > CN- > Br- > F-. nih.gov The most potent compound identified in this series was compound 7e, which had an IC50 of 3.81 µM, making it more potent than the known SIRT2 inhibitor Tenovin-6 (IC50 15.32 µM). nih.govnih.gov

In contrast, other studies have explored benzofuran derivatives as SIRT1 inhibitors. One such study identified benzofuran-3-yl(phenyl)methanones as a new class of SIRT1 inhibitors. nih.gov These inhibitors are predicted to bind to the C-pocket of SIRT1, a site crucial for NAD+ binding and hydrolysis. nih.gov The compound (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (B15400689) showed significant SIRT1 inhibition by up-regulating p53 acetylation at the cellular level. nih.gov

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Benzofuran derivative 7e | SIRT2 | 3.81 µM | Selective over SIRT1 and SIRT3 (IC50 > 100 µM) | nih.govnih.gov |

| Tenovin-6 (Reference) | SIRT2 | 15.32 µM | - | nih.govnih.gov |

| (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (16) | SIRT1 | Greater inhibition than other analogues in the series | - | nih.gov |

Chorismate Mutase Inhibition

The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals, making its enzymes attractive targets for the development of novel antimicrobial agents. Chorismate synthase is a key enzyme in this pathway. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones have been identified as potent inhibitors of bacterial chorismate synthase. nih.gov

Among the synthesized compounds, the 2'-hydroxy-4'-pentoxy analogue demonstrated significant inhibitory activity against Streptococcus pneumoniae chorismate synthase. nih.gov This finding suggests that the benzofuran scaffold can serve as a template for the design of new inhibitors targeting this essential bacterial enzyme. nih.gov

Neuroprotective Properties and Interaction with Growth Factors

Benzofuran derivatives have demonstrated significant neuroprotective potential, particularly in models of Alzheimer's disease. Alzheimer's disease is characterized by the aggregation of amyloid-β peptide (Aβ), leading to the formation of amyloid plaques and subsequent neurotoxicity. Compounds that can mitigate Aβ-induced toxicity are therefore of great interest.

A natural benzofuran, fomannoxin, isolated from the fungus Aleurodiscus vitellinus, has shown potent neuroprotective effects against Aβ toxicity in a cellular model. This compound was found to prevent the Aβ-induced decrease in intracellular Ca2+ transients in rat hippocampal neurons, suggesting that its neuroprotective mechanism may involve interference with the binding of Aβ to the plasma membrane. Another study highlighted the neuroprotective and antioxidant activity of novel benzofuran-2-carboxamide (B1298429) derivatives against NMDA (N-methyl-D-aspartic acid receptor)-induced toxicity.

Furthermore, a benzofuran-containing selenium compound, TFSeB, has been shown to have neuroprotective effects in a mouse model of Alzheimer's disease. This compound was found to reverse the increase in acetylcholinesterase (AChE) activity in the cortex and cerebellum of mice with streptozotocin (B1681764) (STZ)-induced neurodegeneration. The hyperactivity of AChE is associated with impaired cholinergic neurotransmission, a key factor in the memory loss observed in neurodegenerative diseases. TFSeB also demonstrated the ability to enhance cellular antioxidant capacity by restoring the levels of non-protein thiols, which are crucial for neutralizing reactive oxygen species.

While direct interactions with growth factors are not extensively detailed, the process of angiogenesis, which is regulated by various pro-angiogenic growth factors like vascular endothelial growth factors (VEGFs), is a target for some benzofuran derivatives in the context of cancer therapy. For instance, Fruquintinib, a benzofuran-based VEGFR-2 inhibitor, has been developed as an anticancer agent. This indicates that the benzofuran scaffold can be engineered to interact with growth factor signaling pathways, a mechanism that could potentially be explored for neuroprotective strategies as well, given the role of growth factors in neuronal survival and plasticity.

Other Pharmacological Modulations

Antiparasitic and Antiprotozoal Effects

The benzofuran scaffold is a promising structural motif for the development of novel antiparasitic and antiprotozoal agents. nih.gov Numerous studies have demonstrated the activity of benzofuran derivatives against a range of protozoan parasites, including those responsible for malaria, human African trypanosomiasis, Chagas disease, and leishmaniasis. nih.govnih.gov

A series of polysubstituted benzofuran derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum and Trypanosoma brucei, with some compounds showing good inhibitory activity on the proliferation of T. brucei. nih.gov In another study, cationically substituted 2-phenylbenzofurans were investigated for their in vitro antiprotozoal properties against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov Several of these derivatives exhibited antitrypanosomal activities comparable to the existing drugs pentamidine (B1679287) and melarsoprol, and some were even more active than artemisinin (B1665778) against P. falciparum and more active than pentamidine against L. donovani. nih.gov

Dihydrobenzofuran and benzofuran neolignans have also been explored as antiprotozoal agents against Trypanosoma cruzi. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization, a critical process for parasite cellular structure and function. researchgate.net The disruption of intracellular Ca2+ homeostasis is another proposed mechanism for the trypanocidal activity of certain benzofuran derivatives. researchgate.net

Antifertility Investigations

Early pharmacological studies have explored the potential antifertility effects of benzofuran derivatives. Research conducted in the early 1970s investigated the anti-inflammatory and antifertility activities of this class of compounds. mdpi.com These studies provided initial indications that benzofuran derivatives could influence reproductive processes, though the specific mechanisms and the potential of 7-Methylbenzofuran-5-ol in this context require more contemporary and detailed investigation. mdpi.com

Antihyperglycemic Potential

The benzofuran scaffold has emerged as a promising structural motif in the design of novel antihyperglycemic agents. Research into various derivatives has revealed significant potential in modulating glucose metabolism through different mechanisms of action. While direct studies on this compound are limited, the broader investigation of benzofuran-containing compounds provides a strong rationale for its potential in this therapeutic area.

One notable area of research involves benzofuran-based chromenochalcones. A series of these hybrid molecules were synthesized and evaluated for their antidiabetic activities. Several of these compounds demonstrated significant stimulatory effects on glucose uptake in L-6 skeletal muscle cells. In vivo studies using streptozotocin (STZ)-induced diabetic rat models further confirmed the antihyperglycemic potential of these derivatives, with some compounds showing a significant reduction in blood glucose levels. This suggests that the benzofuran moiety, in combination with a chromenochalcone structure, can effectively contribute to glucose regulation.

Another important class of antihyperglycemic benzofuran derivatives is the arylbenzofurans isolated from the root bark of Morus mesozygia. These naturally occurring compounds have shown potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels. Some of these arylbenzofurans exhibited significantly lower IC50 values compared to the standard drug acarbose, indicating a high level of potency. These findings highlight the potential of the benzofuran core in developing effective α-glucosidase inhibitors.

Furthermore, certain benzofuran derivatives have been investigated for their ability to modulate other targets involved in glucose homeostasis, such as dipeptidyl peptidase-4 (DPP-4). Moderate inhibitory activity against DPP-4 has been observed for some arylbenzofuran compounds. The inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.

The collective evidence from studies on various benzofuran derivatives strongly supports the potential of this chemical class in the development of new treatments for hyperglycemia. The specific contribution of the methyl and hydroxyl groups at the 7 and 5 positions of this compound, respectively, warrants further investigation to determine its precise role and potency as an antihyperglycemic agent.

Anticonvulsant and Analgesic Effects

The versatility of the benzofuran nucleus extends to the central nervous system, with numerous derivatives exhibiting significant anticonvulsant and analgesic properties. These findings suggest that this compound and its analogues could be valuable scaffolds for the development of novel therapies for seizure disorders and pain management.

Several studies have focused on the synthesis and anticonvulsant screening of novel benzofuran derivatives. For instance, a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated in the maximal electroshock (MES) induced seizure model in mice. A majority of these compounds displayed anticonvulsant activity, indicating their potential to prevent the spread of seizures. The neurotoxicity of these compounds was also assessed, with some derivatives showing a favorable safety profile.

In another study, benzofuran derivatives substituted with thiosemicarbazide (B42300) or thiazolidin-4-one moieties were tested for their anticonvulsant activity in both the subcutaneous pentylenetetrazole (scPTZ) and MES seizure models. nih.gov Several of these compounds provided significant protection in the scPTZ model, a test that identifies agents effective against absence seizures. nih.gov Furthermore, some of the most active compounds demonstrated neuroprotective effects by preventing 4-amino pyridine-induced lethality in mice. nih.gov

With regard to analgesic effects, benzofuranones have been identified as potential antinociceptive agents. jst.go.jp In studies using chemically induced pain models and the hot plate test, these compounds exhibited significant pain-relieving activity. jst.go.jp The exploration of structure-activity relationships in this class of compounds has provided insights into the structural features that contribute to their analgesic potency. jst.go.jp

Additionally, bioactive benzofuran derivatives isolated from natural sources, such as Cortex Mori Radicis, have demonstrated both neuroprotective and analgesic activities. acs.org Certain benzofuran-type stilbenes from this source showed a remarkable ability to inhibit acetic acid-induced pain. acs.org The mechanism of action for these compounds is thought to be mediated, at least in part, through the metabotropic glutamate (B1630785) receptor 1 (mGluR1). acs.org

The diverse range of anticonvulsant and analgesic activities observed in various benzofuran derivatives underscores the potential of this chemical scaffold in neuroscience drug discovery. Further investigation into the specific effects of this compound is warranted to elucidate its potential therapeutic applications in these areas.

Anticoagulant Properties

Recent investigations into the pharmacological activities of benzofuran derivatives have revealed their potential as anticoagulant agents. This is a significant finding, as the development of new anticoagulants with improved safety profiles remains an important area of medical research.

A key study in this area focused on the design and synthesis of a series of sulfated benzofuran dimers. These compounds were engineered to act as allosteric inhibitors of thrombin, a critical enzyme in the coagulation cascade. The sulfated benzofuran dimers were found to exhibit a heparin-binding site-dependent partial allosteric inhibition of thrombin's activity on fibrinogen. nih.gov This mechanism is noteworthy because it allows for a sub-maximal inhibition of the coagulation process, which could potentially reduce the risk of bleeding complications associated with traditional anticoagulants that cause complete inhibition. nih.gov

The ability of these small molecule benzofuran derivatives (molecular weight <800) to control the cleavage of a macromolecule by a monomeric protease in a regulated manner is a novel finding. nih.gov This research opens up the possibility of developing a new class of anticoagulants that can reduce clotting without completely eliminating it, thereby offering a potentially safer therapeutic option. nih.gov

While this research provides a strong proof-of-concept for the anticoagulant potential of the benzofuran scaffold, it is important to note that the specific anticoagulant activity of this compound has not yet been reported. The structural features of the studied sulfated dimers, particularly the presence and positioning of sulfate (B86663) groups, appear to be crucial for their interaction with the heparin-binding site of thrombin. Therefore, further derivatization and evaluation of this compound would be necessary to explore its potential in this therapeutic area.

Anti-allergic Responses

The benzofuran scaffold has been identified as a promising framework for the development of compounds with anti-allergic properties. While the direct anti-allergic activity of this compound has not been extensively studied, research on related benzofuran and dibenzofuran (B1670420) derivatives suggests that this class of compounds may have therapeutic potential in the management of allergic conditions.

A review of the bioactivity of benzofuran derivatives has noted their potential for anti-allergic activity. africaresearchconnects.com This is further supported by studies on more complex structures containing the benzofuran motif. For instance, research on dibenzofurans, which consist of two benzene rings fused to a central furan (B31954) ring, has highlighted their potential in modulating allergic responses. ekb.eg

The anti-allergic mechanism of benzofuran derivatives is likely multifaceted and may involve the inhibition of inflammatory pathways and the modulation of immune cell responses. For example, some benzofuran derivatives have been shown to possess anti-inflammatory properties, which are closely linked to allergic reactions. The suppression of pro-inflammatory mediators could contribute to the alleviation of allergic symptoms.

It is hypothesized that the substitution pattern on the benzofuran ring plays a crucial role in determining the anti-allergic potency of these compounds. The presence of specific functional groups and their positions on the scaffold can influence the compound's interaction with biological targets involved in the allergic cascade. Therefore, a systematic investigation into the structure-activity relationship of benzofuran derivatives is essential for the development of effective anti-allergic agents.

Given the general anti-allergic potential of the benzofuran scaffold, this compound represents a lead structure that warrants further investigation. Its specific substitution pattern may confer unique pharmacological properties relevant to the treatment of allergic diseases.

Bone Metabolic Agent Considerations

The benzofuran nucleus has been identified as a valuable scaffold in the development of novel agents for the treatment of bone metabolic disorders, particularly osteoporosis. Research in this area has focused on the synthesis of benzofuran derivatives that can promote osteoblast differentiation and enhance bone formation.

A significant study in this field explored a series of novel benzofuran derivatives and their effects on osteoblast differentiation in mouse mesenchymal stem cells. nih.gov Among the synthesized compounds, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide demonstrated potent activity in promoting osteoblast differentiation, as evidenced by an increase in alkaline phosphatase activity. nih.govjst.go.jp This compound also exhibited good oral absorption in rats, suggesting its potential as an orally active osteogenic drug. nih.gov

Further in vivo studies in ovariectomized rats, a model for postmenopausal osteoporosis, revealed that this benzofuran derivative increased femoral bone mineral density and elevated plasma levels of bone-type alkaline phosphatase. nih.gov Micro-computed tomography analysis showed an increase in bone volume, mineral content, and strength in the femoral diaphysis cortical bone. nih.gov The mechanism of action for this osteoblastogenic activity is believed to be mediated through the inhibition of cyclin-dependent kinase 8 (CDK8). nih.govjst.go.jp

Another line of research has investigated 6-methoxy benzofuran derivatives as potential treatments for senile osteoporosis. acs.orgnih.gov These compounds have been shown to promote bone formation by upregulating bone morphogenetic protein-2 (BMP-2). acs.orgnih.gov In aged mouse models, a representative compound from this series demonstrated both therapeutic and preventive effects on senile osteoporosis. acs.orgnih.gov Single-cell RNA sequencing analysis indicated that the upregulation of BMP-2 by this compound accelerates bone turnover and increases the proportion of osteoblasts. acs.orgnih.gov

These findings collectively highlight the potential of the benzofuran scaffold in the development of anabolic agents for the treatment of osteoporosis. The specific substitution pattern of this compound, with a methyl group at the 7-position and a hydroxyl group at the 5-position, may influence its activity as a bone metabolic agent, and further studies are warranted to explore this potential.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives